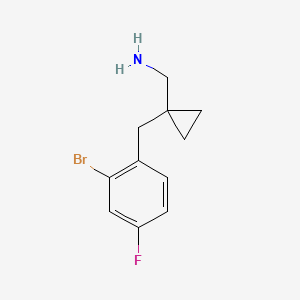

(1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine

CAS No.:

Cat. No.: VC18141879

Molecular Formula: C11H13BrFN

Molecular Weight: 258.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrFN |

|---|---|

| Molecular Weight | 258.13 g/mol |

| IUPAC Name | [1-[(2-bromo-4-fluorophenyl)methyl]cyclopropyl]methanamine |

| Standard InChI | InChI=1S/C11H13BrFN/c12-10-5-9(13)2-1-8(10)6-11(7-14)3-4-11/h1-2,5H,3-4,6-7,14H2 |

| Standard InChI Key | PIGLHQYIQUIZAF-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1(CC2=C(C=C(C=C2)F)Br)CN |

Introduction

Structural and Chemical Properties

Molecular Characterization

1-(2-Bromo-4-fluorophenyl)cyclopropanethanamine features a cyclopropane ring directly bonded to a methanamine group and a 2-bromo-4-fluorophenyl moiety. Key properties include:

The presence of both bromine and fluorine atoms enhances the compound’s lipophilicity, potentially improving blood-brain barrier permeability—a critical factor for CNS-targeted drugs . The cyclopropane ring introduces steric strain, which may influence receptor binding kinetics .

Synthesis and Optimization

Proposed Synthesis Pathways

The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine likely involves the following steps, derived from protocols for structurally related compounds :

-

Cyclopropanation:

-

Functionalization:

-

Nitration of the cyclopropane intermediate followed by reduction to introduce the methanamine group.

-

Example:

-

Challenges and Yield Optimization

-

Cyclopropanation selectivity: Competing reactions may yield bicyclic byproducts. Using low temperatures (−20°C to 0°C) improves regioselectivity .

-

Amination efficiency: Catalytic hydrogenation (Pd/C, H₂) may offer higher yields (>75%) compared to traditional reduction methods .

| Condition | Recommendation | Source |

|---|---|---|

| Temperature | -20°C (long-term) | |

| Solvent Compatibility | DMSO, ethanol | |

| Stability in Solution | ≤1 month at -20°C |

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume